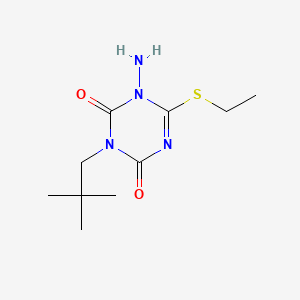
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione
Vue d'ensemble
Description
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique substituents, including an amino group, a dimethylpropyl group, and an ethylthio group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving cyanuric chloride and appropriate amines.
Introduction of Substituents: The amino, dimethylpropyl, and ethylthio groups are introduced through nucleophilic substitution reactions. Common reagents include alkyl halides and thiols.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(methylthio)-: Similar structure but with a methylthio group instead of an ethylthio group.
1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(propylthio)-: Similar structure but with a propylthio group instead of an ethylthio group.
Uniqueness
The uniqueness of 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
78168-93-1 |
|---|---|
Formule moléculaire |
C10H18N4O2S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
1-amino-3-(2,2-dimethylpropyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H18N4O2S/c1-5-17-8-12-7(15)13(6-10(2,3)4)9(16)14(8)11/h5-6,11H2,1-4H3 |
Clé InChI |
KOKBUARVIJVMMM-UHFFFAOYSA-N |
SMILES |
CCSC1=NC(=O)N(C(=O)N1N)CC(C)(C)C |
SMILES canonique |
CCSC1=NC(=O)N(C(=O)N1N)CC(C)(C)C |
| 78168-93-1 | |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)





![4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614206.png)


![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B1614210.png)


